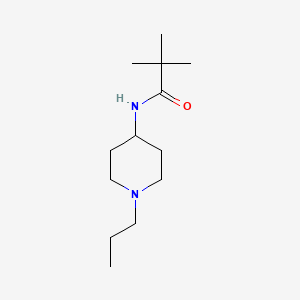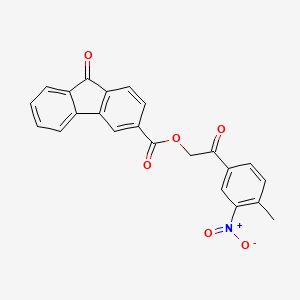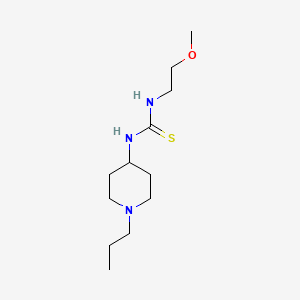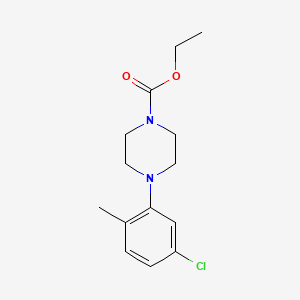
N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as MK-2206, is a small molecule inhibitor of the Akt signaling pathway. Akt is a serine/threonine protein kinase that plays a key role in regulating cell survival, growth, and metabolism. Dysregulation of Akt signaling has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. MK-2206 has shown promise as a therapeutic agent in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various cancers.
Mecanismo De Acción
N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide inhibits the activity of Akt by binding to its PH domain, preventing its recruitment to the plasma membrane and subsequent activation. This leads to downstream effects on various signaling pathways, including mTOR, GSK-3β, and FOXO, resulting in inhibition of cell proliferation and survival.
Biochemical and physiological effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve glucose homeostasis in preclinical models of diabetes, and to reduce atherosclerotic plaque formation in animal models of cardiovascular disease. These effects are thought to be mediated through inhibition of Akt signaling in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for Akt inhibition, which allows for targeted modulation of this pathway. However, one limitation is its poor solubility in aqueous solutions, which can make dosing and administration challenging. In addition, the effects of this compound may be influenced by the genetic background of the cell or animal model being used, which can complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is in combination therapy with other anticancer agents, to enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is in the development of more potent and selective Akt inhibitors, which may have improved efficacy and safety profiles. Finally, there is interest in exploring the potential use of this compound in other disease areas, such as diabetes and cardiovascular disease.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to inhibit the growth and survival of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as paclitaxel and gemcitabine. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in various types of cancer.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c25-20-10-11-23(30-21-4-2-1-3-5-21)22(16-20)26-24(28)19-8-6-18(7-9-19)17-27-12-14-29-15-13-27/h1-11,16H,12-15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPZNSMAZRUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4715608.png)

![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4715619.png)
![2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4715620.png)
![2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4715630.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethyl thiocyanate](/img/structure/B4715639.png)
![1-[(3-methylbutyl)thio]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4715643.png)
![butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4715646.png)

![3-(4-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4715668.png)
![1-(3,4-dimethylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4715677.png)

